(4Z)-2-(5-CHLORO-2-METHOXYPHENYL)-4-[(3-FLUOROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
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Overview
Description
(4Z)-2-(5-Chloro-2-methoxyphenyl)-4-[(3-fluorophenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one is a synthetic organic compound that belongs to the class of oxazolone derivatives. This compound is characterized by its unique structure, which includes a chlorinated methoxyphenyl group and a fluorinated phenylmethylidene group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-2-(5-chloro-2-methoxyphenyl)-4-[(3-fluorophenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one typically involves the following steps:
Formation of the oxazolone ring: This can be achieved through the cyclization of an appropriate amino acid derivative with a carbonyl compound under acidic or basic conditions.
Introduction of the chlorinated methoxyphenyl group: This step involves the substitution of a hydrogen atom on the oxazolone ring with a 5-chloro-2-methoxyphenyl group, often using a halogenation reaction.
Addition of the fluorinated phenylmethylidene group: The final step involves the condensation of the intermediate with a 3-fluorobenzaldehyde under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(4Z)-2-(5-Chloro-2-methoxyphenyl)-4-[(3-fluorophenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazolone derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorinated and fluorinated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted oxazolone compounds.
Scientific Research Applications
(4Z)-2-(5-Chloro-2-methoxyphenyl)-4-[(3-fluorophenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4Z)-2-(5-chloro-2-methoxyphenyl)-4-[(3-fluorophenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes involved in disease processes.
Receptor binding: It may bind to specific receptors, modulating their activity and leading to therapeutic effects.
Signal transduction pathways: The compound may influence various cellular signaling pathways, affecting cell function and behavior.
Comparison with Similar Compounds
(4Z)-2-(5-Chloro-2-methoxyphenyl)-4-[(3-fluorophenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one can be compared with other oxazolone derivatives, such as:
(4Z)-2-(5-Bromo-2-methoxyphenyl)-4-[(3-fluorophenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one: Similar structure but with a bromine atom instead of chlorine.
(4Z)-2-(5-Chloro-2-methoxyphenyl)-4-[(4-fluorophenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one: Similar structure but with the fluorine atom in a different position.
(4Z)-2-(5-Chloro-2-methoxyphenyl)-4-[(3-chlorophenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one: Similar structure but with a chlorine atom instead of fluorine.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their positions, which can significantly influence its chemical properties and biological activities.
Properties
IUPAC Name |
(4Z)-2-(5-chloro-2-methoxyphenyl)-4-[(3-fluorophenyl)methylidene]-1,3-oxazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClFNO3/c1-22-15-6-5-11(18)9-13(15)16-20-14(17(21)23-16)8-10-3-2-4-12(19)7-10/h2-9H,1H3/b14-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDCKPXPBSBJPER-ZSOIEALJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=NC(=CC3=CC(=CC=C3)F)C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Cl)C2=N/C(=C\C3=CC(=CC=C3)F)/C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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